molecular formula C20H30Cl2Zr B116291 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride CAS No. 151840-68-5

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride

Cat. No.: B116291
CAS No.: 151840-68-5
M. Wt: 432.6 g/mol
InChI Key: LJKJSEVMTCFGSH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is a versatile organometallic compound. It is known for its unique properties and applications in various fields such as catalysis, organic synthesis, and material science. This compound is part of the metallocene family, which are known for their stability and catalytic properties .

Preparation Methods

The synthesis of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the reaction of 2-Butyl-5-methylcyclopenta-1,3-diene with zirconium tetrachloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.

Chemical Reactions Analysis

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. Major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .

Scientific Research Applications

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is widely used in scientific research due to its catalytic properties. It is used in:

    Catalysis: As a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Material Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the zirconium and allows it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules like ethylene and propylene, leading to their polymerization .

Comparison with Similar Compounds

Similar compounds to 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride include:

    Bis(cyclopentadienyl)zirconium dichloride: Known for its use in catalysis and similar stability properties.

    Bis(pentamethylcyclopentadienyl)zirconium dichloride: Offers enhanced stability due to the presence of additional methyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in catalytic processes .

Properties

CAS No.

151840-68-5

Molecular Formula

C20H30Cl2Zr

Molecular Weight

432.6 g/mol

IUPAC Name

2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+)

InChI

InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2

InChI Key

LJKJSEVMTCFGSH-UHFFFAOYSA-L

SMILES

CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl

Isomeric SMILES

CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl

Canonical SMILES

CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.